molecular formula C8H9BrO2 B2389959 (R)-1-(4-Bromophenyl)ethane-1,2-diol CAS No. 179914-06-8

(R)-1-(4-Bromophenyl)ethane-1,2-diol

Cat. No.: B2389959
CAS No.: 179914-06-8
M. Wt: 217.062
InChI Key: ZDPJGAWPRHNQHI-QMMMGPOBSA-N
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Description

®-1-(4-Bromophenyl)ethane-1,2-diol is a chiral compound with significant importance in organic chemistry. It consists of a bromophenyl group attached to an ethane-1,2-diol moiety, with the ®-configuration indicating its specific stereochemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromophenyl)ethane-1,2-diol typically involves the asymmetric reduction of the corresponding ketone or the enantioselective addition of a nucleophile to an appropriate precursor. Common reagents used in these reactions include chiral catalysts and reducing agents such as borane or lithium aluminum hydride. The reaction conditions often involve low temperatures and inert atmospheres to ensure high enantioselectivity and yield .

Industrial Production Methods

Industrial production of ®-1-(4-Bromophenyl)ethane-1,2-diol may involve large-scale asymmetric hydrogenation processes using chiral ligands and metal catalysts. These methods are optimized for high efficiency and cost-effectiveness, ensuring the production of large quantities of the compound with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Bromophenyl)ethane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(4-Bromophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a substrate for enzymatic reactions, leading to the formation of specific products. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Phenylpropan-1-ol
  • ®-1-(4-Methylphenyl)ethane-1,2-diol
  • ®-1-(4-Chlorophenyl)ethane-1,2-diol

Uniqueness

®-1-(4-Bromophenyl)ethane-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPJGAWPRHNQHI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179914-06-8
Record name (1R)-1-(4-bromophenyl)ethane-1,2-diol
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